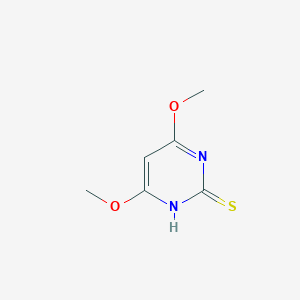

4,6-Dimethoxy-2-mercaptopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRHOZHSQQRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=S)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438007 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-35-5 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dimethoxy-2-mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Dimethoxy-2-mercaptopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic pathway, detailed experimental protocols for its synthesis and characterization, and expected analytical data based on analogous compounds.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a mercapto group at the 2-position and methoxy groups at the 4- and 6-positions of the pyrimidine ring can significantly influence the molecule's physicochemical properties and biological interactions. This guide details a feasible synthetic route to this compound and the analytical methods for its thorough characterization.

Synthetic Pathway

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. This approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with thiourea. In this case, a malonaldehyde derivative bearing methoxy groups is the key precursor. A common and stable precursor for this is malonaldehyde bis(dimethyl acetal). The overall synthetic scheme is presented below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted 2-mercaptopyrimidines.[1][2]

Materials:

-

Malonaldehyde bis(dimethyl acetal)

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic; allow the sodium to dissolve completely to form a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of thiourea in absolute ethanol. Subsequently, add malonaldehyde bis(dimethyl acetal) dropwise to the reaction mixture with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound.

Characterization Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for the synthesized this compound.

Caption: Workflow for spectroscopic characterization.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer. Typical parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

IR Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[3][4]

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Mass Spectrum Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For electrospray ionization (ESI), the sample solution is infused directly into the ion source.

-

Data Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Predicted Quantitative Data

The following tables summarize the predicted spectroscopic and physical data for this compound. These predictions are based on the analysis of structurally related compounds.[3][4][5]

Table 1: Predicted Physical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Melting Point | >200 °C (decomposes) |

| Appearance | Off-white to pale yellow solid |

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -SH (thiol proton) |

| ~5.7 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~3.8 | Singlet | 6H | -OCH₃ (methoxy protons) |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-2 (C=S) |

| ~170 | C-4, C-6 |

| ~85 | C-5 |

| ~55 | -OCH₃ |

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~2550 | Weak | S-H stretch |

| 1600-1550 | Strong | C=N and C=C stretching |

| ~1250 | Strong | C-O stretch (asymmetric) |

| ~1050 | Strong | C-O stretch (symmetric) |

Table 5: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 173.03 | [M+H]⁺ |

| ESI+ | 195.01 | [M+Na]⁺ |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The detailed characterization procedures and predicted data will serve as a valuable resource for researchers in confirming the identity and purity of the synthesized compound, facilitating its further investigation in drug discovery and development programs.

References

Spectroscopic Profile of 4,6-Dimethoxy-2-mercaptopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-Dimethoxy-2-mercaptopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally-derived public data for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are based on established principles and data from structurally analogous compounds. Furthermore, detailed experimental protocols for acquiring this data are provided as a practical resource for researchers engaged in the synthesis and characterization of pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and correlation with data for structurally related pyrimidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ |

| ~12.0 - 13.0 | Broad Singlet | 1H | -SH (thiol) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C-2 (C=S) |

| ~170 - 175 | C-4, C-6 |

| ~85 - 90 | C-5 |

| ~55 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 2600 - 2550 | Weak | S-H stretch (thiol)[1] |

| 1600 - 1550 | Strong | C=N stretch (pyrimidine ring) |

| 1500 - 1400 | Strong | C=C stretch (pyrimidine ring) |

| 1300 - 1200 | Strong | C-O stretch (aryl ether) |

| 1150 - 1050 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 141 | [M - OCH₃]⁺ |

| 129 | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Mix the sample via vortexing or sonication until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Securely cap and label the NMR tube.

-

-

¹H NMR Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

A typical acquisition will require a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

IR Spectrum Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Mass Spectrum Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[2]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide on the Biological Activity of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of 4,6-dimethoxy-2-mercaptopyrimidine derivatives. While direct and extensive research on the therapeutic biological activities of this specific scaffold is limited in publicly available literature, this document extrapolates potential applications based on the well-documented activities of structurally related 2-thiopyrimidine and 4,6-disubstituted pyrimidine compounds. This guide covers synthetic pathways, hypothesized biological activities with quantitative data from related compounds, potential mechanisms of action, and detailed experimental protocols.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, particularly S-alkylated and S-sulfonylated analogs, is well-established, primarily driven by their use as intermediates in the synthesis of herbicides. These synthetic routes provide a solid foundation for producing these compounds for biological screening.

A common synthetic pathway starts from 4,6-dihydroxy-2-mercaptopyrimidine, which undergoes chlorination followed by methoxylation to yield the 4,6-dimethoxy scaffold. The mercapto group can then be further derivatized. A key intermediate is 4,6-dimethoxy-2-methylthiopyrimidine, which can be oxidized to the corresponding sulfonyl derivative.

Below is a generalized experimental workflow for the synthesis of these derivatives.

Experimental Protocols: Synthesis

Synthesis of 4,6-dichloro-2-methylthiopyrimidine: To a 500 mL three-necked flask, add 50 g (0.31 mol) of 4,6-dihydroxy-2-methylthiopyrimidine and 242 g (1.56 mol) of phosphorus oxychloride. The mixture is slowly heated to 104-106°C and maintained for 3 hours. After cooling to 40-46°C, 200 g of water is slowly added, and the mixture is stirred for 30 minutes. The product is collected by filtration and dried to yield 2-methylthio-4,6-dichloropyrimidine.[1]

Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine: In a reaction flask, 295.6 g (1.5 mol) of 4,6-dichloro-2-methylthiopyrimidine is dissolved in 500 mL of toluene. The solution is heated to 40-42°C, and 583.2 g of a 30% sodium methoxide solution in methanol is added dropwise. The reaction is exothermic and is maintained at 54-56°C for 5-6 hours. After the reaction, methanol is distilled off under reduced pressure. Toluene (360 g) and water (750 g) are added to the residue, and the phases are separated. The aqueous phase is extracted with toluene, and the combined organic phases are concentrated under reduced pressure to yield the product.[1]

Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine: To a solution of 4,6-dimethoxy-2-methylthiopyrimidine in a suitable solvent, an oxidizing agent such as hydrogen peroxide is added, often in the presence of a catalyst like sodium tungstate. The reaction mixture is stirred at a controlled temperature until the oxidation is complete. The product is then isolated by filtration and can be purified by recrystallization.[2]

Hypothesized Biological Activities

While specific data for this compound derivatives in therapeutic applications are scarce, the broader class of 2-thiopyrimidines exhibits a wide range of biological activities. These include anticancer, anti-inflammatory, and antimicrobial effects. The biological activity is highly dependent on the substituents at the 4 and 6 positions, as well as on the derivatization of the 2-mercapto group.

Anticancer Activity

Many 2-thiopyrimidine derivatives have been reported to possess potent anticancer activity. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).

Table 1: Anticancer Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine | MCF7 (Breast) | Anticancer | 22.12 - 37.78 | [3] |

| 4,6-Disubstituted pyrimidine-2-thiol | MCF7 (Breast) | Anticancer | - | [4][5] |

| 2-Thiopyrimidine | Hela (Cervical) | Anti-proliferative | - | [6] |

| Thieno[2,3-d]pyrimidine | HCT116 (Colon) | Anticancer | 0.5 - 2 | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.

Table 2: Anti-inflammatory Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Assay | Activity | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | Anti-inflammatory | 0.04 | [8] |

| 2-Thiopyrimidine | Anti-inflammatory | 37.4% inhibition at 100 mg/kg | - |

Antimicrobial Activity

Derivatives of 2-thiopyrimidine have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Potential Mechanisms of Action

The diverse biological activities of 2-thiopyrimidine derivatives stem from their ability to interact with various biological targets. As kinase inhibitors, they can block signaling pathways that are crucial for cancer cell proliferation and survival.

A plausible mechanism of action for anticancer 2-thiopyrimidine derivatives is the inhibition of receptor tyrosine kinase (RTK) signaling pathways. These pathways are often dysregulated in cancer and play a critical role in cell growth, proliferation, and survival.

Experimental Protocols: Biological Assays

In Vitro Anticancer Activity (MTT Assay): Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro COX Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 can be determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the compound.[9]

Conclusion

Derivatives of this compound represent a scaffold with significant, yet largely unexplored, therapeutic potential. Based on the extensive research on structurally related 2-thiopyrimidine compounds, it is reasonable to hypothesize that this class of molecules may possess valuable anticancer, anti-inflammatory, and antimicrobial properties. The established synthetic routes for the core structure and its S-derivatives provide a clear path for the generation of a library of compounds for biological screening. Future research should focus on the systematic synthesis and biological evaluation of a diverse range of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further drug development. The potential for these compounds to act as kinase inhibitors makes them particularly attractive for oncology applications.

References

- 1. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

The Versatile Building Block: A Technical Guide to 4,6-Dimethoxy-2-mercaptopyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-2-mercaptopyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of functional molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structural features, including a reactive thiol group and two methoxy substituents on the pyrimidine ring, allow for diverse chemical modifications, leading to the creation of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, offering valuable insights for researchers and professionals in organic synthesis and drug development.

The pyrimidine core is a fundamental motif in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of synthetic drugs.[1] The presence of the mercapto group at the 2-position provides a handle for various transformations, most notably S-alkylation and oxidation, leading to the formation of thioethers and sulfonylpyrimidines, respectively. The methoxy groups at the 4- and 6-positions influence the electronic properties of the pyrimidine ring and can modulate the biological activity of the final products.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A common strategy involves the preparation of a dimethoxypyrimidine core followed by the introduction of the mercapto group.

A plausible and efficient synthetic route commences with 4,6-dihydroxypyrimidine (barbituric acid), which is first converted to 4,6-dichloropyrimidine. Subsequent reaction with sodium methoxide yields 4,6-dimethoxypyrimidine. Chlorination at the 2-position, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide, affords the target molecule.

Alternatively, a more direct approach involves the use of 2-chloro-4,6-dimethoxypyrimidine as a key intermediate. This compound can be reacted with a suitable sulfur nucleophile to introduce the mercapto group.

Experimental Protocol: Synthesis from 2-Chloro-4,6-dimethoxypyrimidine

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Sodium hydrosulfide (NaSH) or Sodium sulfide (Na2S)

-

Anhydrous ethanol or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous ethanol or DMF.

-

Add sodium hydrosulfide (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (or to a suitable temperature such as 50-70 °C if using DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

If ethanol is used as the solvent, it can be removed under reduced pressure.

-

Acidify the reaction mixture carefully with dilute hydrochloric acid to a pH of approximately 5-6 to protonate the thiolate.

-

Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Reactions of this compound

The reactivity of this compound is primarily centered around the versatile thiol group, which readily undergoes S-alkylation and oxidation.

S-Alkylation

The sulfur atom of the mercapto group is a soft nucleophile and reacts readily with various electrophiles, particularly alkyl halides, to form S-alkylated derivatives (2-alkylthio-4,6-dimethoxypyrimidines). This reaction is a cornerstone for introducing diverse side chains and is crucial for the synthesis of many agrochemicals.[2]

Materials:

-

This compound

-

Methyl iodide or Dimethyl sulfate

-

Potassium carbonate or Sodium hydride

-

Acetone or Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1 equivalent) in acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) at room temperature.

-

Stir the mixture for 30 minutes to form the thiolate anion.

-

Add the alkylating agent, such as methyl iodide (1.1 equivalents), dropwise to the suspension.

-

Continue stirring at room temperature or slightly elevated temperature (40-50 °C) and monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting 2-methylthio-4,6-dimethoxypyrimidine by recrystallization or chromatography. A facile synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-chloro-4,6-dimethoxypyrimidine and sodium methyl mercaptide has been reported with a yield of 95.6%.[2]

Oxidation

The S-alkylated derivatives can be readily oxidized to the corresponding sulfoxides and sulfones. The resulting 2-alkylsulfonyl-4,6-dimethoxypyrimidines are particularly important intermediates in the synthesis of herbicides. The sulfonyl group is a good leaving group, facilitating nucleophilic aromatic substitution reactions.[2]

Oxidation of 2-methylthio-4,6-dimethoxypyrimidine.

Materials:

-

2-Methylthio-4,6-dimethoxypyrimidine

-

Hydrogen peroxide (H₂O₂)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O) as a catalyst

-

Acetic acid

-

Standard laboratory glassware

Procedure:

-

In a reaction flask, dissolve 2-methylthio-4,6-dimethoxypyrimidine (1 equivalent) in acetic acid.

-

Add a catalytic amount of sodium tungstate dihydrate.

-

Slowly add hydrogen peroxide (2.2-3.0 equivalents) to the mixture, maintaining the temperature below 40 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4,6-dimethoxy-2-methylsulfonylpyrimidine. This oxidation can proceed in high yield (around 95%).[2]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C₆H₈N₂O₂S | 172.21 | 56-60 | [3] |

| 4,6-Dimethoxy-2-methylthiopyrimidine | C₇H₁₀N₂O₂S | 186.23 | 52.5-53.8 | [2] |

| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | C₇H₁₀N₂O₄S | 218.23 | 126.3-127.7 | [2] |

| 4,6-Dihydroxy-2-mercaptopyrimidine | C₄H₄N₂O₂S | 144.15 | 280-285 (dec.) | [4] |

| 4,6-Dimethyl-2-mercaptopyrimidine | C₆H₈N₂S | 140.21 | 213-216 (dec.) | [5] |

Applications

Agrochemicals

The primary application of this compound and its derivatives is in the agrochemical industry, particularly in the synthesis of herbicides.[2] The 4,6-dimethoxy-2-methylsulfonylpyrimidine intermediate is a key component in the production of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[2] These herbicides are effective against a broad spectrum of weeds in various crops.[2]

Synthesis of Pyrimidinyloxybenzoic Acid Herbicides.

Medicinal Chemistry

While the primary focus has been on agrochemicals, the 4,6-dimethoxypyrimidine scaffold holds potential in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][6][7] The ability to functionalize the 2-position of this compound opens up avenues for the synthesis of novel compounds with potential therapeutic applications. Further research in this area could lead to the discovery of new drug candidates.

Logical Relationships of this compound

The following diagram illustrates the central role of this compound as a building block for key transformations and its applications.

Logical relationships of the core compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its mercapto group make it an important precursor for a range of functionalized pyrimidines. The well-established applications in the synthesis of herbicides highlight its industrial significance. Furthermore, the inherent biological potential of the pyrimidine core suggests that this compound and its derivatives are promising scaffolds for future research in drug discovery and development. This guide provides a solid foundation for researchers and scientists to explore the full potential of this important heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4,6-Dimethyl-2-mercaptopyrimidine | 22325-27-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the crystal structure of a key derivative of 4,6-dimethoxy-2-mercaptopyrimidine, namely 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. A comprehensive search of publicly available crystallographic databases reveals a lack of definitive crystal structure data for this compound in its thione/thiol tautomeric forms. However, the crystal structure of its stable, oxidized derivative has been well-characterized and serves as a critical reference for understanding the molecular geometry and intermolecular interactions of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, crystallographic data, and a procedural workflow for such analyses.

Introduction

Experimental Protocols

Synthesis and Crystallization of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding the product in high purity.[2][3] Subsequent oxidation of the methylthio group affords the target compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine.

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine: A mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol) is heated to 45-50°C for 2 hours. The resulting off-white precipitate is collected by vacuum filtration, washed with cool water, and recrystallized from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.[2]

Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine: Periodic acid (2.63 mmol) is dissolved in acetonitrile (6 ml) with stirring at room temperature for 1 hour. Chromium trioxide (0.125 mmol) is then added and stirred for 5 minutes to form a clear orange solution. A portion of this oxidizing solution (1.7 ml) is added to a solution of 4,6-dimethoxy-2-methylthiopyrimidine (0.23 mmol) in ethyl acetate and stirred at room temperature for 30 minutes. The reaction is quenched with saturated sodium sulfite and purified by silica column chromatography (eluting with acetone) to yield 4,6-dimethoxy-2-methylsulfonylpyrimidine. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a dichloromethane solution.[1]

X-ray Crystallography

The determination of the atomic and molecular structure of a crystal is achieved through X-ray crystallography.[4] This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection: A suitable single crystal of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 296 K) using a radiation source such as Mo Kα radiation.[1] A series of two-dimensional diffraction patterns are recorded as the crystal is rotated.[4]

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Data Presentation

The crystallographic data for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value[1] |

| Empirical Formula | C₇H₁₀N₂O₄S |

| Formula Weight | 218.23 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.349 (2) Å |

| b | 11.067 (3) Å |

| c | 11.438 (3) Å |

| α | 108.457 (8)° |

| β | 92.774 (8)° |

| γ | 98.504 (8)° |

| Volume | 986.4 (4) ų |

| Z | 4 |

| Density (calculated) | 1.468 Mg/m³ |

| Absorption Coefficient | 0.32 mm⁻¹ |

| F(000) | 456 |

| Crystal Size | 0.38 x 0.30 x 0.08 mm |

| Theta range for data collection | 2.1 to 28.3° |

| Reflections collected | 29277 |

| Independent reflections | 7063 [R(int) = 0.042] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 7063 / 0 / 259 |

| Goodness-of-fit on F² | 1.08 |

| Final R indices [I>2sigma(I)] | R1 = 0.044, wR2 = 0.156 |

| R indices (all data) | R1 = 0.068, wR2 = 0.174 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

Caption: Workflow for Synthesis and Crystal Structure Analysis.

Conclusion

This technical guide has detailed the synthesis, crystallization, and comprehensive crystal structure analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key derivative of this compound. The provided experimental protocols and crystallographic data offer a valuable resource for researchers in medicinal chemistry and materials science. The workflow diagram provides a clear overview of the process from synthesis to structural elucidation. While the crystal structure of the parent mercapto compound remains to be reported, the analysis of this derivative provides significant insights into the molecular architecture of this important class of heterocyclic compounds.

References

In-Depth Technical Guide: Solubility and Stability of 4,6-Dimethoxy-2-mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 4,6-Dimethoxy-2-mercaptopyrimidine is limited. This guide provides a comprehensive framework based on the general chemical properties of pyrimidine derivatives, information on structurally similar compounds, and established experimental protocols. The quantitative data and degradation pathways presented herein are illustrative and should be confirmed by empirical studies.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development and application. This technical guide outlines the methodologies for determining these key parameters and presents illustrative data based on analogous compounds.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of pyrimidine derivatives is influenced by factors such as the nature and position of substituents, solvent properties, and temperature.

Hypothetical Quantitative Solubility Data

Based on the general principle of "like dissolves like" and qualitative data for structurally similar compounds, a hypothetical solubility profile for this compound is presented in Table 1. The presence of polar methoxy groups and a mercapto group suggests moderate solubility in polar organic solvents.

Table 1: Hypothetical Quantitative Solubility of this compound at 25°C

| Solvent | Polarity Index | Predicted Solubility (g/L) |

| Water | 9.0 | < 0.1 |

| Methanol | 6.6 | 5 - 10 |

| Ethanol | 5.2 | 2 - 5 |

| Acetone | 5.1 | 10 - 20 |

| Dichloromethane | 3.4 | 20 - 50 |

| Ethyl Acetate | 4.3 | 15 - 30 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of each solvent in separate vials. Ensure there is undissolved solid at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or incubator set at a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the samples accurately.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

-

Visualization: Experimental Workflow for Solubility Determination

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.[1][2][3]

Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[1] A summary of typical forced degradation conditions is provided in Table 2.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | Hydrolysis of methoxy groups to hydroxyl groups |

| Basic Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Hydrolysis of methoxy groups, potential ring opening |

| Oxidative Degradation | 3% H₂O₂ | 24 - 48 hours | Oxidation of the sulfur atom (sulfoxide, sulfone), N-oxidation |

| Photolytic Degradation | UV light (254 nm) and visible light | 24 - 72 hours | Photodegradation products (e.g., dimers, rearranged products) |

| Thermal Degradation | 60 - 80°C | 48 - 96 hours | Thermally induced degradation products |

Experimental Protocols: Forced Degradation Studies

General Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Application: Expose the samples to the stress conditions as outlined in Table 2. Include a control sample stored under normal conditions.

-

Neutralization/Quenching: After the specified duration, neutralize the acidic and basic samples. For oxidative degradation, the reaction may be quenched if necessary.

-

Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Specific Protocols:

-

Acidic/Basic Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Photolytic Degradation: Expose the sample solution in a photostability chamber to a specified light intensity.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a specified temperature.

Visualization: Stability Assessment Workflow

Potential Degradation Pathways

Based on the structure of this compound and known degradation patterns of similar molecules, several degradation pathways can be postulated.[4]

Conclusion

References

Quantum Chemical Blueprint of 4,6-Dimethoxy-2-mercaptopyrimidine: A Technical Guide for Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4,6-dimethoxy-2-mercaptopyrimidine. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, this paper outlines a robust theoretical framework based on established computational methodologies applied to analogous pyrimidine derivatives. By leveraging Density Functional Theory (DFT), this guide details the expected molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The presented data, derived from theoretical calculations, offers valuable insights for drug design and development by predicting the molecule's reactivity, stability, and potential intermolecular interactions. This document serves as a foundational resource for researchers initiating computational investigations into the therapeutic potential of this compound and its derivatives.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The substituent groups on the pyrimidine ring play a crucial role in modulating the molecule's physicochemical properties and biological activity. The title compound, this compound, possesses key functional groups—methoxy and mercapto—that are known to influence electronic distribution and interaction capabilities, making it a molecule of significant interest for drug discovery.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug development. These computational methods allow for the precise determination of molecular properties, offering insights that are often difficult or impossible to obtain through experimental techniques alone. By simulating the molecular structure and electronic properties, DFT can predict reactivity, stability, and potential binding interactions with biological targets, thereby guiding the synthesis and evaluation of new drug candidates. This guide outlines the theoretical application of these methods to this compound.

Computational Methodology

The theoretical calculations detailed in this guide are based on well-established protocols for similar heterocyclic compounds.

Geometry Optimization

The molecular structure of this compound would be optimized using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate results.[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting the geometric parameters of organic molecules. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. Theoretical vibrational analysis also provides insights into the molecule's thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability.[2] A smaller energy gap suggests higher reactivity. These orbitals' spatial distribution helps identify the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Theoretical Results and Discussion

The following sections present the expected theoretical data for this compound based on the computational methodology described above.

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's three-dimensional structure. The expected values for key parameters are summarized in Table 1.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-S1 | 1.75 Å |

| C2-N1 | 1.38 Å | |

| N1-C6 | 1.34 Å | |

| C6-C5 | 1.40 Å | |

| C5-C4 | 1.39 Å | |

| C4-N3 | 1.35 Å | |

| N3-C2 | 1.37 Å | |

| C4-O1 | 1.36 Å | |

| C6-O2 | 1.36 Å | |

| Bond Angle | N1-C2-N3 | 118.0° |

| C2-N1-C6 | 121.5° | |

| N1-C6-C5 | 120.0° | |

| C6-C5-C4 | 118.5° | |

| C5-C4-N3 | 120.5° | |

| C4-N3-C2 | 121.5° | |

| Dihedral Angle | C6-N1-C2-S1 | 180.0° |

| C5-C4-O1-C(H3) | 5.0° | |

| C5-C6-O2-C(H3) | -5.0° | |

| Table 1: Predicted Optimized Geometric Parameters for this compound. |

Vibrational Spectroscopy

The theoretical vibrational spectrum provides a detailed assignment of the molecule's fundamental vibrational modes. Key predicted frequencies and their corresponding assignments are presented in Table 2.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~2550 | S-H stretching |

| ~1600 | C=N stretching |

| ~1570 | C=C stretching |

| ~1250 | C-O-C asymmetric stretching |

| ~1050 | C-O-C symmetric stretching |

| ~700 | C-S stretching |

| Table 2: Predicted Vibrational Frequencies and Assignments for this compound. |

Frontier Molecular Orbitals

The HOMO and LUMO energies and their energy gap are presented in Table 3. The HOMO is expected to be localized primarily on the sulfur atom and the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyrimidine ring, suggesting this region is susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.35 |

| Table 3: Predicted Frontier Molecular Orbital Energies for this compound. |

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: A typical workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The predicted data on bond lengths, bond angles, vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential provide a fundamental understanding of the molecule's characteristics. This information is invaluable for predicting its reactivity, stability, and potential as a pharmacophore in drug design. The methodologies and expected outcomes presented herein serve as a robust starting point for further computational and experimental studies aimed at exploring the therapeutic applications of this promising pyrimidine derivative.

References

An In-depth Technical Guide to 4,6-Dimethoxy-2-mercaptopyrimidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dimethoxy-2-mercaptopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct research on this specific molecule is limited, this document extrapolates from closely related compounds to detail its probable synthesis, physicochemical properties, and potential biological activities.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substitution pattern of the pyrimidine ring significantly influences its chemical reactivity and biological function. This compound, with its electron-donating methoxy groups and a reactive mercapto group, presents a unique chemical entity with potential for further chemical modification and exploration of its biological activities. Derivatives of mercaptopyrimidines are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Historical Context

A plausible and efficient synthetic route to this compound would likely involve a multi-step process starting from a readily available precursor such as 2-thiobarbituric acid or a chlorinated pyrimidine derivative.

Inferred Synthetic Pathway

A logical synthetic pathway can be proposed starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. This starting material is known in the scientific literature. The synthesis would proceed via a nucleophilic substitution reaction followed by demethylation.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine

Introduction

4,6-Dimethoxy-2-mercaptopyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. This document provides a detailed experimental protocol for a multi-step synthesis of this compound, adapted from established methods for the synthesis of related pyrimidine derivatives. The synthesis involves the initial formation of a pyrimidine ring system, followed by functional group manipulations to achieve the desired methoxy and mercapto substitutions.

Overall Reaction Scheme

The synthesis of this compound can be achieved through a three-step process starting from diethyl malonate and thiourea:

-

Step 1: Cyclocondensation to form 4,6-dihydroxy-2-mercaptopyrimidine (2-Thiobarbituric acid).

-

Step 2: Chlorination of the dihydroxy intermediate to yield 4,6-dichloro-2-mercaptopyrimidine.

-

Step 3: Methoxylation of the dichloro intermediate to afford the final product, this compound.

Experimental Protocols

Materials and Equipment:

-

Diethyl malonate

-

Thiourea

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Sodium methoxide

-

Methanol, anhydrous

-

Dichloromethane (DCM)

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

pH indicator paper

Step 1: Synthesis of 4,6-Dihydroxy-2-mercaptopyrimidine (2-Thiobarbituric Acid)

This procedure is based on the classical Biginelli-type condensation reaction for pyrimidine synthesis.[1][2]

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 21.6 g (0.4 mol) of sodium ethoxide in 250 mL of absolute ethanol.

-

To this solution, add 38.0 g (0.5 mol) of thiourea and 64.0 g (0.4 mol) of diethyl malonate.

-

Heat the mixture to reflux with continuous stirring for 8 hours. A precipitate will form during the reaction.

-

After the reflux period, cool the reaction mixture to room temperature and then further chill in an ice bath.

-

Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).

-

Dry the product in a vacuum oven at 60°C to yield 4,6-dihydroxy-2-mercaptopyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-mercaptopyrimidine

This step involves the conversion of the hydroxyl groups to chloro groups using phosphorus oxychloride.[3]

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 28.8 g (0.2 mol) of 4,6-dihydroxy-2-mercaptopyrimidine.

-

Slowly add 100 mL (1.07 mol) of phosphorus oxychloride to the flask.

-

Add 5 mL of N,N-dimethylaniline dropwise as a catalyst.

-

Heat the mixture to reflux and maintain for 4 hours. The reaction mixture will become a clear, dark solution.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 4,6-dichloro-2-mercaptopyrimidine.

Step 3: Synthesis of this compound

This final step involves the nucleophilic substitution of the chloro groups with methoxy groups.[4]

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving 10.1 g (0.44 mol) of sodium in 200 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen atmosphere.

-

Once the sodium has completely reacted, add 36.2 g (0.2 mol) of 4,6-dichloro-2-mercaptopyrimidine in portions to the sodium methoxide solution at room temperature.

-

Heat the reaction mixture to reflux for 6 hours.

-

After cooling, neutralize the mixture with glacial acetic acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add 200 mL of water and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

| Parameter | 4,6-Dihydroxy-2-mercaptopyrimidine | 4,6-Dichloro-2-mercaptopyrimidine | This compound |

| Molecular Formula | C₄H₄N₂O₂S | C₄H₂Cl₂N₂S | C₆H₈N₂O₂S |

| Molecular Weight | 144.15 g/mol | 179.04 g/mol | 172.20 g/mol |

| Typical Yield | 80-90% | 75-85% | 70-80% |

| Appearance | White to off-white solid | Pale yellow solid | White crystalline solid |

| Melting Point | >300 °C (decomposes) | 155-158 °C | (To be determined) |

Visualization of Experimental Workflow

Caption: Multi-step synthesis workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. longdom.org [longdom.org]

- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

The Role of 4,6-Dimethoxy-2-mercaptopyrimidine Derivatives in the Synthesis of Potent Herbicides

Introduction: 4,6-Dimethoxy-2-mercaptopyrimidine and its derivatives are pivotal intermediates in the synthesis of a significant class of modern herbicides. These compounds form the core structure for two major families of herbicides: the sulfonylureas and the pyrimidinyloxybenzoic acids. Herbicides derived from this pyrimidine scaffold are renowned for their high efficacy at low application rates, broad weed control spectrum, and often, favorable environmental profiles. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants, leading to weed growth inhibition and eventual death.

This document provides detailed application notes and experimental protocols for the synthesis of key herbicides utilizing derivatives of this compound. It is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development.

Key Intermediates in Herbicide Synthesis

While this compound itself can be a precursor, its derivatives, 2-amino-4,6-dimethoxypyrimidine and 4,6-dimethoxy-2-methylsulfonylpyrimidine, are more commonly the direct building blocks for herbicide synthesis.

-

2-Amino-4,6-dimethoxypyrimidine: This intermediate is crucial for the synthesis of numerous sulfonylurea herbicides, including Bensulfuron-methyl, Nicosulfuron, and Rimsulfuron.[1][2] The synthesis involves the reaction of this amino-pyrimidine with a corresponding sulfonyl isocyanate.

-

4,6-Dimethoxy-2-methylsulfonylpyrimidine: This derivative is a key component in the synthesis of pyrimidinyloxybenzoic acid herbicides, such as Bispyribac-sodium.[3] The synthesis typically involves a nucleophilic substitution reaction with a dihydroxy benzoic acid derivative.

Herbicide Synthesis Protocols

The following are detailed experimental protocols for the synthesis of prominent herbicides derived from 4,6-dimethoxypyrimidine intermediates.

Protocol 1: Synthesis of Bispyribac-sodium

This protocol details the synthesis of Bispyribac-sodium via the condensation of 2,6-dihydroxy benzoic acid and 4,6-dimethoxy-2-(methylsulfonyl)-pyrimidine.

Materials:

-

2,6-dihydroxy benzoic acid

-

4,6-Dimethoxy-2-(methylsulfonyl)-pyrimidine

-

Sodium hydride (60% dispersion in oil)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Methanol

-

Standard laboratory glassware

-

HPLC for purity analysis

Procedure:

-

Prepare a solution of 154 g of 2,6-dihydroxy benzoic acid in 500 ml of Dimethyl sulfoxide.

-

In a separate reaction vessel, prepare a mixture of 130 g of Sodium hydride (60% emulsion in oil) in 1.5 L of Dimethyl sulfoxide.

-

Slowly add the 2,6-dihydroxy benzoic acid solution to the sodium hydride mixture over 2-3 hours at a temperature of 30-32°C.

-

Stir the resulting mixture for an additional 2 hours at 30-32°C.

-

Prepare a slurry of 480 g of 4,6-dimethoxy-2-(methylsulfonyl)-pyrimidine in 750 ml of DMSO.

-

Add the pyrimidine slurry to the reaction mixture over 2-3 hours, maintaining the temperature at 30-32°C.

-

Monitor the reaction progress by HPLC until completion.

-

Filter the reaction mass and wash the solid product with DMSO.

-

Reslurry the wet solid in 1000 ml of methanol, followed by a reslurry in 1000 ml of 75% aqueous methanol.

-

For further purification, reslurry the obtained Bispyribac-sodium powder in 1200 ml of Toluene at reflux temperature.

-

Cool the mixture, filter the purified product, and dry to obtain Bispyribac-sodium.

Quantitative Data:

| Parameter | Value |

| Yield | ~85-88% |

| Purity (by HPLC) | >98% |

Protocol 2: Synthesis of Nicosulfuron

This protocol describes the synthesis of Nicosulfuron from 2-amino-4,6-dimethoxypyrimidine and a pyridine sulfonyl chloride derivative in a two-step process.[4][5]

Step 1: Synthesis of Pyrimidine Urea Intermediate

-

In a reactor, combine 1.0 mol (155.2 g) of 2-amino-4,6-dimethoxypyrimidine, 1.5 mol (90.9 g) of urea, and 500 ml of acetonitrile.

-

Add 0.5 mol (50 g) of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for 10 hours.

-

Filter the mixture to obtain the pyrimidine urea in an acetonitrile solution. The yield of this intermediate is approximately 81.2%.

Step 2: Condensation to form Nicosulfuron

-

To the pyrimidine urea acetonitrile solution from Step 1, add 0.5 mol of potassium carbonate.

-

Cool the mixture to 5-10°C.

-

Prepare a solution of 0.8 mol (251.5 g) of pyridine sulfonyl chloride in acetonitrile.

-

Slowly add the pyridine sulfonyl chloride solution to the pyrimidine urea solution over 4 hours, maintaining the temperature at 5-10°C.

-

Stir the reaction mixture for an additional hour at 5-10°C.

-

Filter the mixture, wash the solid product, and air dry to obtain Nicosulfuron.

Quantitative Data:

| Parameter | Value |

| Yield | ~95.3% |

| Purity | ~95.4% |

Protocol 3: Synthesis of Bensulfuron-methyl

The synthesis of Bensulfuron-methyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with o-(methyl formate) benzyl sulfonyl isocyanate.

Procedure:

-

The synthesis of the o-(methyl formate) benzyl sulfonyl isocyanate intermediate is achieved by reacting o-methyl formate benzyl sulfamide with bis(trichloromethyl) carbonate and a catalyst.

-

The obtained isocyanate is then reacted with 2-amino-4,6-dimethoxypyrimidine in a condensation reaction solvent.

-

The reaction is typically carried out at a temperature between 50 and 90°C.

-

After the reaction is complete, the mixture is cooled, and the Bensulfuron-methyl product is collected and dried.

Quantitative Data:

| Parameter | Value |

| Total Yield | >90%[6] |

| Purity | >97%[6] |

Herbicidal Activity Data

The following table summarizes the herbicidal efficacy of herbicides derived from 4,6-dimethoxypyrimidine intermediates against various weed species.

| Herbicide | Target Weed | Efficacy Data | Reference |

| Bispyribac-sodium | Echinochloa crus-galli (Barnyardgrass) | High control efficiency, significantly lower weed population and dry matter. | [7] |

| Cyperus difformis (Smallflower umbrella sedge) | Effective control. | [7] | |

| Mixed weed flora in rice | Highest weed control index (90.70%) at 200 ml/ha. | [7] | |

| Bensulfuron-methyl | Hydrilla verticillata | I50 ≈ 110 nM for growth inhibition. | [8] |

| Wide range of weeds in rice | Effective control of broadleaf weeds and sedges. | [9] | |

| Nicosulfuron | Various annual and perennial grasses | Effective post-emergence control. | |

| Rimsulfuron | Annual and perennial grasses and broad-leaved weeds | Effective post-emergence control in maize and potatoes.[10] |

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea and pyrimidinyloxybenzoic acid herbicides act by inhibiting the acetolactate synthase (ALS) enzyme.[11][12][13] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[11] By blocking this enzyme, the herbicides prevent the synthesis of these essential amino acids, which are vital for protein synthesis and overall plant growth. This inhibition leads to a cessation of cell division and growth in susceptible plants, ultimately causing their death.

General Workflow for Herbicide Synthesis and Evaluation

The development of new herbicides from this compound derivatives follows a structured workflow, from the synthesis of the core intermediate to the final biological evaluation of the herbicidal candidates.

Derivatives of this compound are indispensable building blocks in the agrochemical industry for the synthesis of highly effective sulfonylurea and pyrimidinyloxybenzoic acid herbicides. The provided protocols and data offer a valuable resource for researchers and professionals engaged in the development of new and improved weed management solutions. The consistent mode of action via ALS inhibition underscores the importance of this pyrimidine scaffold in designing targeted and potent herbicidal agents. Further research can continue to explore novel derivatives to address challenges such as weed resistance and to enhance the environmental safety of these crucial agricultural tools.

References

- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 5. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 6. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. apms.org [apms.org]

- 9. researchgate.net [researchgate.net]

- 10. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 12. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

Application of 4,6-Dimethoxy-2-mercaptopyrimidine in Pharmaceutical Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of pyrimidine are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The pyrimidine nucleus is integral to nucleobases, vitamins, and coenzymes, and its synthetic analogs have been extensively explored for their therapeutic potential. Within this diverse class, 4,6-Dimethoxy-2-mercaptopyrimidine emerges as a promising scaffold for pharmaceutical drug discovery. While extensive research on this specific molecule is still developing, the known biological activities of structurally related 2-mercapto-4,6-disubstituted pyrimidines suggest a range of potential therapeutic applications. These include roles as antimicrobial, anticancer, and anti-inflammatory agents.

This document provides an overview of the potential applications of this compound, summarizes key quantitative data from related compounds to guide future research, and offers detailed experimental protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

The core structure of this compound, featuring a pyrimidine ring with methoxy and mercapto functional groups, presents multiple opportunities for interaction with biological targets. Based on the activities of analogous compounds, the following therapeutic areas are of significant interest for investigation:

-

Antimicrobial Activity: 2-Mercapto-4,6-disubstituted pyrimidines have demonstrated notable activity against Mycobacterium tuberculosis. This suggests that this compound and its derivatives could be explored as novel antitubercular agents. The pyrimidine scaffold is a well-established pharmacophore in various antimicrobial drugs.

-

Anticancer Activity: The pyrimidine ring is a key structural motif in many established anticancer drugs, such as the antimetabolite 5-fluorouracil. Furthermore, various substituted pyrimidines have been shown to inhibit protein kinases, which are critical regulators of cell proliferation and survival. The potential of this compound as a building block for the synthesis of kinase inhibitors or other anticancer agents warrants thorough investigation.

-

Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have exhibited anti-inflammatory and immunomodulatory activities. These effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. Exploring the potential of this compound to modulate inflammatory processes could lead to the development of new treatments for a variety of inflammatory disorders.

-

Neurodegenerative Diseases: Derivatives of 4-aminopyrimidine have been investigated as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. The structural similarities suggest that this compound could serve as a scaffold for the design of novel BACE1 inhibitors.

Data Presentation: Biological Activities of Related Pyrimidine Derivatives

To provide a quantitative context for the potential of this compound, the following table summarizes the biological activities of structurally related pyrimidine derivatives.

| Compound Class | Specific Derivative | Biological Activity | Potency (IC50/MIC) | Reference |

| 2-Mercapto-4,6-disubstituted Pyrimidines | Varies (specific structures proprietary) | Antitubercular | Active at 10 µg/mL | [1] |

| 4-Aminopyrimidine Derivatives | Compound 13g | BACE1 Inhibition | IC50 = 1.4 µM | [2] |

| 2,4-Diaryl-substituted Pyrimidines | Not Specified | PI3Kγ Inhibition | High Binding Affinity | [3] |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivatives | Compound 5m | A3 Adenosine Receptor Antagonist | Ki = 3.5 nM | [4] |

| Pyrido[2,3-d]pyrimidines | Compound 2a | Lipoxygenase Inhibition | IC50 = 42 µM | [5] |

| Pyrido[2,3-d]pyrimidines | Compound 2f | Lipoxygenase Inhibition | IC50 = 47.5 µM | [5] |

| Chalcone-Thienopyrimidine Hybrids | Compound 3b | Anticancer (HepG2) | IC50 = 4.4 µM | [6] |

| Chalcone-Thienopyrimidine Hybrids | Compound 3g | Anticancer (MCF-7) | IC50 = 15.3 µM | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives. These protocols are based on established procedures for similar compounds and can be adapted as needed.